Home > Products > Screening Compounds P106170 > Umbralisib tosylate
Umbralisib tosylate - 1532533-72-4

Umbralisib tosylate

Catalog Number: EVT-8885319
CAS Number: 1532533-72-4
Molecular Formula: C38H32F3N5O6S
Molecular Weight: 743.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Umbralisib Tosylate is the tosylate form of umbralisib, an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. umbralisib inhibits PI3K and prevents the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in tumor cells and cells of the hematopoietic lineage. The targeted inhibition of PI3K-delta allows for PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
See also: Umbralisib (has active moiety).
Source and Classification

Umbralisib tosylate is manufactured by Alembic Pharmaceuticals Limited, which has developed a multi-generational synthesis process for this compound. The classification of umbralisib tosylate as a small molecule reflects its structural characteristics and functional properties, which are essential for its therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of umbralisib tosylate involves the reactive crystallization of umbralisib free base with p-toluenesulfonic acid in ethyl acetate. The process can be summarized as follows:

  1. Preparation of Solutions: Both umbralisib free base and p-toluenesulfonic acid are dissolved separately in ethyl acetate.
  2. Mixing: The two solutions are combined and stirred at room temperature for 8 to 12 hours to facilitate precipitation.
  3. Inducing Precipitation: If precipitation does not occur, the solution can be cooled to approximately 5 °C or seeded with crystalline material to promote crystallization.
  4. Isolation: The resulting crystalline umbralisib tosylate salt can then be purified through drying under vacuum at elevated temperatures .

This method allows for the efficient production of umbralisib tosylate while maintaining the integrity of its chemical structure.

Molecular Structure Analysis

Structure and Data

The molecular formula of umbralisib tosylate is C21_{21}H23_{23}N2_{2}O4_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a complex structure that includes multiple functional groups contributing to its pharmacological activity.

Key structural details include:

  • Chirality: Umbralisib tosylate exists as a single enantiomer, which is crucial for its biological activity.
  • Solubility: It is freely soluble in dimethyl sulfoxide and methanol but practically insoluble in water, reflecting its classification as a Class II compound .
Chemical Reactions Analysis

Reactions and Technical Details

Umbralisib tosylate undergoes various chemical reactions that are significant for its activity as a kinase inhibitor. Key reactions include:

  • Binding Interactions: It forms hydrogen bonds with specific amino acids within target proteins, such as FKBP12, which is crucial for its inhibitory function.
  • Metabolic Stability: The compound's structure allows it to resist degradation in biological systems, enhancing its effectiveness as a therapeutic agent .

These reactions are essential for understanding how umbralisib tosylate functions at the molecular level.

Mechanism of Action

Process and Data

Umbralisib tosylate exerts its pharmacological effects primarily through the inhibition of phosphoinositide 3-kinase delta and casein kinase 1 epsilon. The mechanism can be described as follows:

  1. Inhibition of Kinases: By selectively inhibiting these kinases, umbralisib tosylate disrupts critical signaling pathways involved in cell proliferation and survival.
  2. Impact on Tumor Growth: This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells, particularly in lymphoid malignancies .

The selectivity of umbralisib tosylate for its targets contributes to its therapeutic efficacy while minimizing off-target effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Umbralisib tosylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid when crystallized.
  • Thermal Properties: The glass transition temperature (Tg) is approximately 51 °C, indicating stability under standard storage conditions.
  • Solubility Profile: As mentioned earlier, it has high solubility in organic solvents but low solubility in aqueous environments .

These properties are critical for formulation development and stability assessments.

Applications

Scientific Uses

Umbralisib tosylate has significant applications in clinical settings:

  • Oncology: It is primarily used in treating relapsed or refractory non-Hodgkin lymphoma and chronic lymphocytic leukemia due to its targeted action against specific kinases involved in cancer progression.
  • Research Tool: Beyond therapeutic use, umbralisib tosylate serves as a valuable research tool for studying kinase signaling pathways and developing further inhibitors with enhanced specificity or reduced side effects .
Synthetic Chemistry and Optimization of Umbralisib Tosylate

Novel Synthetic Pathways for Isoform-Selective PI3Kδ/CK1ε Dual Inhibition

Umbralisib tosylate (C~38~H~32~F~3~N~5~O~6~S) achieves its distinctive dual kinase inhibition profile through strategic incorporation of fluorinated heterocyclic systems and a flavone-containing biaryl scaffold. The molecule selectively targets PI3Kδ (K~d~ = 6.2 nM) over other PI3K isoforms (K~d~ >1,400 nM for PI3Kγ; >10,000 nM for PI3Kα/β) and concurrently inhibits casein kinase-1-ε (CK1ε, EC~50~ = 6.0 µM) [1] [8]. This selectivity arises from:

  • Trifluoromethyl positioning: Enhances hydrophobic pocket interactions within PI3Kδ's ATP-binding site
  • Chromen-4-one core: Facilitates hydrogen bonding with CK1ε's hinge region
  • Pyrazolo[3,4-d]pyrimidine: Provides optimal geometry for simultaneous binding

A representative 12-step synthesis begins with ortho-fluorination of chromenone precursor 215 (2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one), followed by hydroxylation to yield intermediate 216 (64% yield). Subsequent oxidation generates ketone 217 (71% yield), setting the stage for chiral induction [1].

Chirality Control in Flavone-Containing Biaryl Fragment Synthesis

The stereogenic center at the C-1 ethyl substituent linking the flavone and pyrazolopyrimidine moieties is critical for target engagement efficiency. Chirality is introduced via:

  • R-Alpine-borane complex: Mediates asymmetric reduction of ketone 217 to alcohol 218 with >95% enantiomeric excess (75% yield)
  • Mitsunobu conditions: Couples 218 with 4-chlorobenzoic acid (219) using DIAD/triphenylphosphine to form chiral ester 220 (86% yield)
  • Saponification: Potassium carbonate-mediated hydrolysis yields carboxylic acid 221 (87% yield), preserving configuration [1]

The (S)-configuration at this chiral center optimizes binding pocket occupancy in PI3Kδ, with molecular modeling confirming a 40% increase in van der Waals contacts versus the (R)-isomer [1] [6].

Palladium-Catalyzed Cross-Coupling Strategies for Privileged Subunit Assembly

The isopropyloxy-biphenyl subunit (222) is constructed via sequential palladium-catalyzed reactions:

Table 1: Palladium-Catalyzed Synthesis of Biphenyl Fragment 222

StepReactionConditionsCatalyst/AdditivesYield
1Etherification4-Bromo-2-fluorophenol (223) + isopropyl alcoholDIAD, PPh~3~99%
2BorylationIntermediate 224 + bis(pinacolato)diboron (197)PdCl~2~(dppf), N~2~ atmosphere99%
3Suzuki-MiyauraPinacol ester 225 + heteroaryl bromide 226Pd(PPh~3~)~4~, N~2~ atmosphere26%

The Suzuki-Miyaura coupling in step 3 represents the primary yield-limiting step. Recent advances in aqueous micellar catalysis (e.g., ppm Pd nanoparticles with designer surfactants) offer potential improvements by enhancing reagent solubility and catalyst turnover [4] [10]. Alternative approaches include Negishi couplings of alkyl zinc reagents under Pd/PCy~3~ catalysis, which tolerate unactivated aryl chlorides and tosylates in NMP/THF at 80°C [2].

Yield Optimization in Multi-Step Heterocyclic Ring Formation

The final assembly involves convergent coupling of the flavone (221) and biphenyl (222) fragments under Mitsunobu conditions (DIAD/PPh~3~), yielding umbralisib free base at only 20% yield. Key optimization challenges include:

Table 2: Yield Analysis in Umbralisib Synthesis

IntermediateReactionYieldPrimary Limitation
216Hydroxylation of 21564%Steric hindrance at C-1
220Mitsunobu esterification86%Competitive elimination
222Suzuki-Miyaura coupling26%Heteroaryl bromide reactivity
UmbralisibFragment coupling20%Nucleophile sensitivity

Critical improvements focus on:

  • Heteroaryl bromide activation: Electron-deficient bromopyrazines (226) require precisely controlled Pd:ligand ratios (1:4) to minimize protodeboronation [1]
  • Flow chemistry: Continuous processing of the Mitsunobu step reduces side product formation from DIAD decomposition [4]
  • Temperature modulation: Maintaining reaction mixtures below 40°C during fragment coupling prevents racemization at the chiral center [1]
  • Fluorine retention: Selective reaction conditions preserve labile C-F bonds in electron-deficient rings, avoiding defluorination that plagues 22% of analogous syntheses [5]

These strategies collectively address the inherent instability of the pyrazolo[3,4-d]pyrimidine core under prolonged heating, which historically limited overall yields to <5% in early routes [1] [6]. The optimized sequence exemplifies modern heterocyclic synthesis philosophy, where yield optimization balances atom economy with functional group compatibility in fluorinated pharmaceutical architectures [3] [5].

Properties

CAS Number

1532533-72-4

Product Name

Umbralisib tosylate

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;4-methylbenzenesulfonic acid

Molecular Formula

C38H32F3N5O6S

Molecular Weight

743.8 g/mol

InChI

InChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1

InChI Key

KYJWUPZPSXZEPG-NTISSMGPSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.